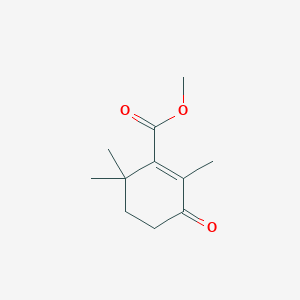
1-Cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-3-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate is an organic compound with a complex structure that plays a significant role in various chemical processes. It is a key intermediate in the synthesis of strigol, a potent seed germination stimulant for parasitic plants like witchweed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate can be synthesized through multiple steps starting from citral or α-ionone. One improved method involves the following steps :
Oxidation: Citral is oxidized with potassium permanganate to form an intermediate.
Epoxidation: The intermediate is then epoxidized using m-chloroperoxybenzoic acid (MCPBA).
Esterification: The resulting epoxide is esterified with trimethyl orthoformate.
Epoxide Opening: Sodium methoxide in methanol is used to open the epoxide to form an allylic alcohol.
Oxidation: The allylic alcohol is oxidized with oxygen catalyzed by TEMPO and CuCl to yield the desired enone.
This method is operationally simple and suitable for large-scale production, offering a 48% overall yield .
Chemical Reactions Analysis
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate.
Epoxidation: With m-chloroperoxybenzoic acid.
Esterification: With trimethyl orthoformate.
Epoxide Opening: Using sodium methoxide in methanol.
Oxidation: Catalyzed by TEMPO and CuCl.
These reactions lead to the formation of intermediates and the final enone product .
Scientific Research Applications
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate is primarily used as an intermediate in the synthesis of strigol, which is a highly potent seed germination stimulant for parasitic plants. This compound has applications in:
Agriculture: As a stimulant for seed germination.
Chemical Research: As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate involves its role as an intermediate in the synthesis of strigol. Strigol interacts with specific molecular targets in parasitic plants, stimulating seed germination through a series of biochemical pathways .
Comparison with Similar Compounds
Methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate can be compared with similar compounds such as:
Methyl 2,6,6-trimethyl-3-oxocyclohexene-1-carboxylate: A compound with a similar structure and properties.
α-Ionone: Another precursor used in the synthesis of related compounds.
The uniqueness of methyl 3-oxo-2,6,6-trimethylcyclohex-1-ene-1-carboxylate lies in its specific role as an intermediate in the synthesis of strigol, making it valuable for agricultural applications .
Properties
CAS No. |
28120-76-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 2,6,6-trimethyl-3-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7-8(12)5-6-11(2,3)9(7)10(13)14-4/h5-6H2,1-4H3 |
InChI Key |
IUXFEUOSSQVIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


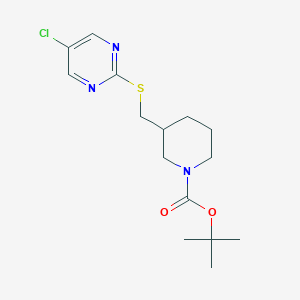

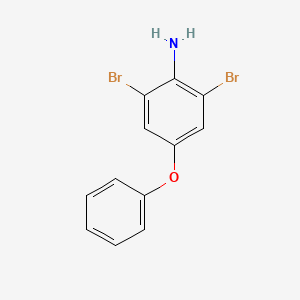
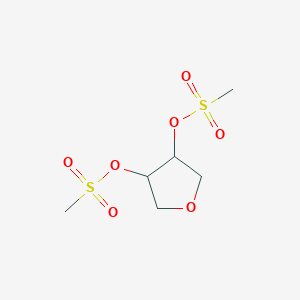
![2-[3-(Benzyloxy)-2,4-dimethoxyphenyl]ethan-1-amine](/img/structure/B13970384.png)
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)
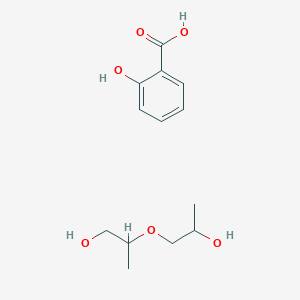
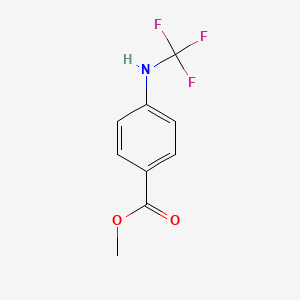

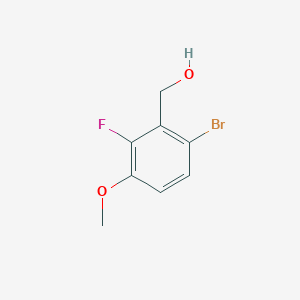
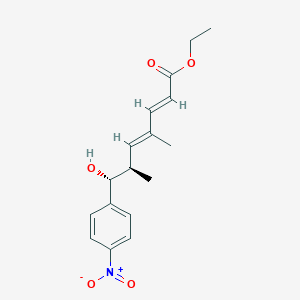
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)
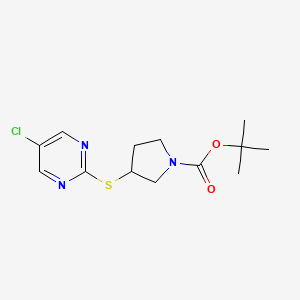
![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
